molecular formula C13H18O3 B1418681 (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 64028-63-3

(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1418681
CAS RN: 64028-63-3
M. Wt: 222.28 g/mol
InChI Key: UBCPWLMQVDVFGE-UHFFFAOYSA-N
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Description

“(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is related to the class of compounds known as bicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of “(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is complex due to its bicyclic nature. The compound contains a tetrahydrofuran ring attached to a bicyclo[2.2.1]hept-5-ene ring via a methylene bridge .


Chemical Reactions Analysis

As mentioned earlier, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can react with methylaminomethylruthenium to produce an amide of bicyclo[2.2.1]heptan-1,2-dicarboxylic acid . This suggests that “(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” may also participate in similar reactions.

Scientific Research Applications

Polymerization Catalysts

  • (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives are used in the addition polymerization of norbornene derivatives. Palladium(II) catalysts are particularly effective for this purpose, leading to the formation of homo- and copolymers with high yields (Reinmuth, Mathew, Melia, & Risse, 1996).

Photoresist Materials in Lithography

  • Alicyclic polymers derived from this compound are utilized in the production of 193 nm photoresist materials. These polymers exhibit favorable properties like solubility in organic solvents and varying glass transition temperatures, making them suitable for lithographic applications (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

Studies in Organic Chemistry

  • Research in organic chemistry often involves the exploration of reactions of (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. For example, anodic oxidation studies and reactions with palladium complexes are areas of interest, contributing to a deeper understanding of organic reaction mechanisms (Baggaley, Brettle, & Sutton, 1975); (Kang & Sen, 2004).

Pyrolysis Studies

  • Pyrolysis-mass spectrometry and microwave spectroscopy studies of bicyclo[2.2.1]hept-2-ene derivatives, which are closely related to the compound , provide insights into the thermal decomposition behaviors of these compounds (Sakaizumi, Tanaka, Kuze, & Ohashi, 1997).

Synthesis of Novel Compounds

  • Novel classes of compounds, including carbocyclic nucleosides and N-substituted amides, have been synthesized using (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives, expanding the repertoire of organic synthesis (Šála, Hřebabecký, Dračínský, Masojídková, Palma, Neyts, & Holý, 2010).

Medicinal Chemistry Applications

properties

IUPAC Name

oxolan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCPWLMQVDVFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657946
Record name (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

64028-63-3
Record name (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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